Ectocarpene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

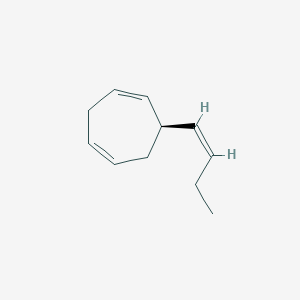

Ectocarpen is a cyclic olefin.

Aplicaciones Científicas De Investigación

Biological Role in Marine Ecology

Sexual Attraction in Algae

- Ectocarpene functions as a sexual attractant for gametes of brown algae. It facilitates the reproductive process by attracting male gametes to female gametes during algal swarming events. This biological role is crucial for the propagation of these species in marine environments .

Case Study: Gamete Attraction Mechanism

- Research has demonstrated that this compound is released by female gametes to attract males, which enhances fertilization rates in dense algal populations. This mechanism was elucidated in a study that analyzed the chemical signals involved during the reproductive cycle of Ectocarpus species .

Agricultural Applications

Flavor Enhancement in Capsicum

- This compound has been identified in Capsicum fruits (peppers), contributing to their characteristic aroma. Studies indicate that its presence enhances the sensory profile of peppers, making them more appealing to consumers .

Case Study: Capsicum Aroma Profile

- A study conducted on various Capsicum cultivars revealed that this compound contributes to the "sweet and green" aroma associated with certain peppers. This finding highlights its potential use in agricultural practices aimed at improving crop quality and marketability .

Potential Use in Biopesticides

Natural Insect Repellent

- Due to its volatile nature and aromatic properties, this compound may serve as a natural insect repellent. Its application could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices.

Research Insights

- Preliminary studies have shown that this compound can deter certain insect pests when applied to crops. Further research is needed to quantify its efficacy and develop formulations suitable for agricultural use.

Food Industry Applications

Flavoring Agent

- The fruity scent of this compound makes it a candidate for use as a natural flavoring agent in food products. Its inclusion could enhance the sensory attributes of various food items.

Case Study: Sensory Evaluation

- A sensory evaluation study assessed consumer preferences for foods flavored with natural compounds, including this compound. Results indicated a positive reception among consumers, suggesting its potential commercial viability .

Pharmaceutical and Nutraceutical Potential

Medicinal Properties

- Emerging research suggests that compounds related to this compound may possess medicinal properties, including antioxidant effects. These findings open avenues for further exploration into its use within nutraceuticals.

Future Research Directions

- Investigations into the pharmacological properties of this compound and its derivatives could lead to new health products aimed at combating oxidative stress and inflammation.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Marine Biology | Sexual attractant for brown algae | Enhances fertilization rates in algal species |

| Agriculture | Flavor enhancement in peppers | Improves sensory profile of Capsicum fruits |

| Biopesticides | Potential natural insect repellent | Deterrent effects observed on insect pests |

| Food Industry | Natural flavoring agent | Positive consumer reception in sensory tests |

| Pharmaceuticals | Possible antioxidant properties | Emerging research on medicinal applications |

Propiedades

Fórmula molecular |

C11H16 |

|---|---|

Peso molecular |

148.24 g/mol |

Nombre IUPAC |

(6R)-6-[(Z)-but-1-enyl]cyclohepta-1,4-diene |

InChI |

InChI=1S/C11H16/c1-2-3-8-11-9-6-4-5-7-10-11/h3-4,6-8,10-11H,2,5,9H2,1H3/b8-3-/t11-/m0/s1 |

Clave InChI |

KIFXGGYCNMHCSX-DZHRUPLWSA-N |

SMILES |

CCC=CC1CC=CCC=C1 |

SMILES isomérico |

CC/C=C\[C@H]1CC=CCC=C1 |

SMILES canónico |

CCC=CC1CC=CCC=C1 |

Sinónimos |

1-(1-butenyl)-2,5-cycloheptadiene ectocarpene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.